Tris(2,4,6-trimethoxy-3,5-dimethylphenyl)phosphane
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Overview
Description
Tris(2,4,6-trimethoxy-3,5-dimethylphenyl)phosphane is a large triaryl organophosphine compound known for its strong Lewis-basic properties. This compound is particularly useful as an organocatalyst in various chemical reactions due to its ability to act as a nucleophilic catalyst .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tris(2,4,6-trimethoxy-3,5-dimethylphenyl)phosphane typically involves the reaction of 2,4,6-trimethoxy-3,5-dimethylphenyl halides with a phosphorus trihalide under controlled conditions. The reaction is usually carried out in the presence of a base to facilitate the formation of the phosphane compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction environments to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Tris(2,4,6-trimethoxy-3,5-dimethylphenyl)phosphane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The compound can participate in substitution reactions, where the phosphane group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various halides and nucleophiles are employed in substitution reactions.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Substituted phosphane compounds.
Scientific Research Applications
Tris(2,4,6-trimethoxy-3,5-dimethylphenyl)phosphane has a wide range of applications in scientific research:
Biology: The compound’s catalytic properties are utilized in various biochemical reactions.
Industry: The compound is used in polymerization reactions and the synthesis of fine chemicals.
Mechanism of Action
The mechanism by which Tris(2,4,6-trimethoxy-3,5-dimethylphenyl)phosphane exerts its effects involves its strong Lewis-basic properties. The compound acts as a nucleophilic catalyst, facilitating the formation of zwitterionic species through conjugate addition to electron-deficient multiple bonds. This mechanism is crucial in various catalytic processes, including oxa-Michael reactions and polymerization reactions .
Comparison with Similar Compounds
- Tris(2,4,6-trimethoxyphenyl)phosphine
- Tris(2,4,6-trimethylphenyl)phosphine
- Tris(3,5-dimethylphenyl)phosphine
Comparison: Tris(2,4,6-trimethoxy-3,5-dimethylphenyl)phosphane is unique due to its specific substitution pattern, which enhances its Lewis-basic properties compared to other similar compounds. This makes it a more effective catalyst in certain reactions, such as the oxa-Michael reaction, where it outperforms other arylphosphine-based Lewis bases .
Biological Activity
Tris(2,4,6-trimethoxy-3,5-dimethylphenyl)phosphane (TTMPP) is a phosphine compound that has garnered attention for its catalytic properties and potential biological activities. This article explores the biological activity of TTMPP, including its mechanisms of action, effects on various biological systems, and comparisons with other compounds.
1. Chemical Structure and Properties
TTMPP is characterized by its three 2,4,6-trimethoxy-3,5-dimethylphenyl groups attached to a phosphorus atom. This structure contributes to its unique chemical properties, particularly as a Lewis base.
2. Catalytic Activity
TTMPP has been shown to be an effective catalyst in oxa-Michael reactions. In a comparative study, TTMPP outperformed other arylphosphines and exhibited similar activity to the benchmark Brønsted base under concentrated conditions. The study indicated that TTMPP could catalyze the polymerization of diacrylates and diols effectively, marking it as a significant player in organic synthesis .
3.1 Antiproliferative Effects
Research indicates that compounds with similar structural motifs to TTMPP can exhibit antiproliferative activity against various cancer cell lines. For instance, studies on phosphine derivatives have shown their ability to inhibit cell cycle progression and induce cytotoxicity in cancer cells . TTMPP's bulky substituents may enhance its biological activity by affecting interactions with cellular targets.
TTMPP's mechanism of action may involve interference with key cellular processes such as tubulin polymerization and cell cycle regulation. Studies have shown that phosphine compounds can bind to β-tubulin, disrupting microtubule dynamics and leading to cell death . The specific interaction of TTMPP with cellular components warrants further investigation to elucidate its precise biological effects.
4. Case Studies
Case Study 1: Anticancer Activity
A study evaluated the antiproliferative activity of various phosphine derivatives on cancer cell lines, revealing that compounds similar to TTMPP exhibited IC50 values in the nanomolar range against several types of cancer cells. These findings suggest potential therapeutic applications for TTMPP in oncology .
Case Study 2: Developmental Toxicity
Another investigation focused on the effects of related organophosphate compounds on zebrafish models. While not directly studying TTMPP, the findings highlighted the potential for phosphine derivatives to affect reproductive development and neurodevelopmental processes . Such studies emphasize the need for comprehensive toxicity assessments of TTMPP.
Table 1: Comparison of Biological Activities
6. Conclusion
This compound demonstrates significant potential as a biologically active compound with applications in catalysis and possibly in therapeutic contexts. Its ability to act as a Lewis base and influence cellular processes positions it as a noteworthy subject for further research in both synthetic chemistry and pharmacology.
Properties
CAS No. |
647841-51-8 |
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Molecular Formula |
C33H45O9P |
Molecular Weight |
616.7 g/mol |
IUPAC Name |
tris(2,4,6-trimethoxy-3,5-dimethylphenyl)phosphane |
InChI |
InChI=1S/C33H45O9P/c1-16-22(34-7)17(2)26(38-11)31(25(16)37-10)43(32-27(39-12)18(3)23(35-8)19(4)28(32)40-13)33-29(41-14)20(5)24(36-9)21(6)30(33)42-15/h1-15H3 |
InChI Key |
HUHSCYOFQGTBEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1OC)P(C2=C(C(=C(C(=C2OC)C)OC)C)OC)C3=C(C(=C(C(=C3OC)C)OC)C)OC)OC)C)OC |
Origin of Product |
United States |
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